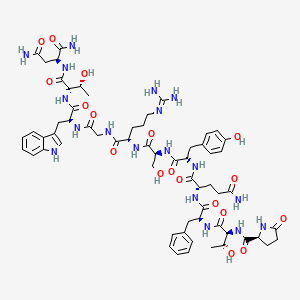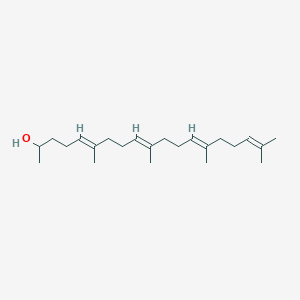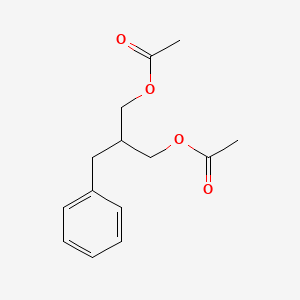
Corazonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- is a natural product found in Periplaneta americana with data available.
科学研究应用
应激反应调节
Corazonin 被发现与介导应激相关的行为和生理变化有关 {svg_1}. 研究表明,改变 this compound 神经元兴奋性会导致对代谢、渗透压和氧化应激的抵抗 {svg_2}. 这表明 this compound 可能是开发治疗应激相关疾病的潜在靶点 {svg_3}.
生长和内在状态的调节
This compound 被认为在调节生长和内在状态中起着至关重要的作用 {svg_4}. 它与短神经肽 F (sNPF) 和类固醇激素蜕皮激素相互作用,以调节全身生长和食物摄入 {svg_5}. 这表明 this compound 可用于操纵各种生物体的生长和内在状态 {svg_6}.
行为决策
This compound 与行为决策有关 {svg_7}. This compound 神经元的激活已被证明是有快感的,并以性二态性方式调节奖励过程,如射精和乙醇相关行为 {svg_8}. 这表明 this compound 可能是开发治疗行为障碍的潜在靶点 {svg_9}.
交配持续时间的调节
This compound 神经元被认为是通过 CaMKII 依赖机制调节交配持续时间的动机开关 {svg_10}. 这是第一个持续时间超过几秒的 neuronal interval timer {svg_11}. 这表明 this compound 可用于研究果蝇虚假交配和性瘾的影响 {svg_12}.
奖励行为和进食障碍的调节
This compound 被认为在调节奖励行为和进食障碍中起着作用 {svg_13}. 它被提议阐明奖励行为和进食障碍的二态性分子机制 {svg_14}. 这表明 this compound 可能是开发治疗进食障碍的潜在靶点 {svg_15}.
性二态性回路中的作用
This compound 神经元在性二态性回路中发挥作用,该回路塑造了对压力的行为反应 {svg_16}. 这强调了中枢肽类处理在压力背景下的重要性,并将 this compound 信号作为塑造压力反应的神经内分泌事件的关键特征 {svg_17}.
作用机制
Target of Action
Corazonin, also known as “L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” or “AS-76818”, is a highly conserved neuropeptide found in many insects . The primary targets of this compound are the large neuroendocrine cells in the pars lateralis of the protocerebrum . These cells have axons into the corpora cardiaca where this compound is released into the hemolymph .
Mode of Action
This compound interacts with its targets, the neuroendocrine cells, to mediate stress-related changes in target behaviors and physiologies . This interaction is achieved through genetic alteration of this compound neuronal excitability . The peptide is typically produced by the neuroendocrine cells and is released into the hemolymph .
Biochemical Pathways
This compound has been implicated in responses to metabolic stress . It acts as a neuroendocrine factor that inhibits the release of a diuretic hormone, CAPA, thereby modulating the tolerance to osmotic and ionic stress . This suggests that this compound plays a role in the regulation of water/ion homeostasis .
Pharmacokinetics
It is known that the peptide is blocked by pglu at its n-terminal side and amidated at its c-terminus . This suggests that the peptide undergoes post-translational modifications that could potentially influence its bioavailability.
Result of Action
The action of this compound results in resistance to metabolic, osmotic, and oxidative stress, as measured by survival . Silencing and activation of this compound neurons lead to differential lifespan under stress . Additionally, altered this compound neuron physiology leads to fundamental differences in locomotor activity .
Action Environment
The action of this compound is influenced by environmental factors such as stress. For instance, this compound transcript expression is altered under starvation and osmotic stress . Furthermore, the effects of this compound on lifespan and locomotor activity show a strong dependence on sex , suggesting that the compound’s action, efficacy, and stability may be influenced by the hormonal environment.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABGUNWRLWTJU-YPKDOBRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N18O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Corazonin exert its effects at the cellular level?
A1: this compound exerts its effects by binding to its specific G protein-coupled receptor (GPCR) known as the this compound receptor (CrzR). [, , , , , ] This binding initiates a signaling cascade within the cell, leading to various downstream effects depending on the insect species and the specific cell type involved.
Q2: What are the known downstream signaling pathways activated by this compound receptor binding?
A2: Research suggests that this compound receptor activation can lead to the activation of both Gαq and Gαs signaling pathways. [, ] Activation of the Gαq pathway leads to the mobilization of intracellular calcium (Ca2+), while the Gαs pathway stimulates the production of cyclic AMP (cAMP). Both Ca2+ and cAMP act as second messengers, triggering further downstream effects.
Q3: What is the role of β-arrestin in the this compound signaling pathway?
A3: Studies have shown that β-arrestin (specifically Kurtz in Bombyx mori) plays a crucial role in this compound receptor internalization. [] Following this compound binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This interaction facilitates the internalization of the receptor, a process important for signal termination and receptor desensitization.
Q4: How does this compound contribute to the control of body color in locusts?
A5: In locusts, this compound plays a crucial role in regulating body-color polymorphism, a phenomenon where individuals within a species exhibit different color patterns. [, , , ] Studies have shown that injection of this compound into albino locusts, which lack pigmentation, can induce the development of dark coloration, indicating its involvement in melanin synthesis or deposition. [, , ]
Q5: Can you elaborate on the role of this compound in locust phase polyphenism?
A6: Locusts exhibit phase polyphenism, a density-dependent phenotypic plasticity. [, ] Solitarious locusts, living at low densities, have distinct morphological and behavioral traits compared to gregarious locusts found in high densities. Studies suggest this compound influences phase-related morphometric ratios and antennal sensilla development, potentially contributing to the shift towards gregarious characteristics. [, , ]
Q6: What is the significance of this compound in the context of insect development and metamorphosis?
A7: this compound has been implicated in the regulation of ecdysis, the shedding of the old cuticle during insect development. [] In the moth Manduca sexta, this compound triggers the release of preecdysis- and ecdysis-triggering hormones from Inka cells, specialized endocrine cells involved in the molting process. [] This suggests this compound acts as a hormonal signal coordinating the complex events of ecdysis.
Q7: What is the molecular formula and weight of this compound?
A7: this compound's molecular formula is C51H70N16O13. Its molecular weight is 1187.25 g/mol.
Q8: Are there different isoforms of this compound?
A9: Yes, although this compound generally exhibits a highly conserved amino acid sequence across insect species, variations exist. The most common isoforms are [Arg7]-Corazonin and [His7]-Corazonin, differing in a single amino acid at position 7. [, , , , ] Notably, Hymenoptera species display significant diversity in this compound isoforms. []
Q9: How is this compound detected and quantified in biological samples?
A9: Several techniques are used to detect and quantify this compound, including:
- Immunohistochemistry: This technique utilizes antibodies specific to this compound to visualize its distribution in tissues. [, , , , ]
- Mass spectrometry: This highly sensitive method allows for the identification and quantification of this compound based on its mass-to-charge ratio. [, ]
- Enzyme-linked immunosorbent assay (ELISA): This method quantifies this compound based on its binding to specific antibodies. []
Q10: What are the potential applications of this compound research?
A11: Understanding this compound's diverse roles in insect physiology holds promise for developing novel insect pest control strategies. [, ] Targeting this compound signaling pathways could disrupt vital processes like feeding, development, or reproduction, offering environmentally friendly alternatives to conventional insecticides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)

